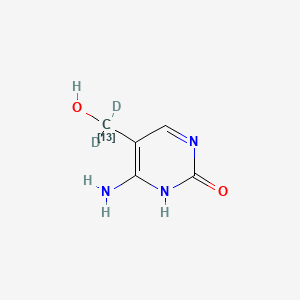
5-(Hydroxymethyl)cytosine-d2,13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)cytosine-d2,13C is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is a derivative of cytosine, one of the four main bases found in DNA. The compound is labeled with deuterium (d2) and carbon-13 (13C), which makes it useful for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)cytosine-d2,13C typically involves the incorporation of deuterium and carbon-13 into the cytosine molecule. One common method is the oxidation of 5-methylcytosine using TET enzymes, which convert it to 5-hydroxymethylcytosine. The labeled isotopes are introduced during the synthesis process to ensure the compound is isotopically enriched .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to incorporate the stable isotopes. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified and packaged for research use .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)cytosine-d2,13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to cytosine or 5-methylcytosine.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: TET enzymes and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols
Major Products Formed
Oxidation: 5-formylcytosine, 5-carboxylcytosine.
Reduction: Cytosine, 5-methylcytosine.
Substitution: Various substituted cytosine derivatives
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)cytosine-d2,13C is widely used in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the analysis of nucleic acids.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential in cancer research and as a biomarker for various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)cytosine-d2,13C involves its incorporation into DNA, where it can influence gene expression and DNA methylation patterns. The hydroxymethyl group can be further oxidized by TET enzymes, leading to active DNA demethylation. This process is crucial for regulating gene expression and maintaining genomic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylcytosine: A methylated form of cytosine involved in gene silencing.
5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.
Uniqueness
5-(Hydroxymethyl)cytosine-d2,13C is unique due to its stable isotope labeling, which makes it particularly useful for analytical techniques. Its role in active DNA demethylation and gene regulation also sets it apart from other cytosine derivatives .
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2 |
InChI-Schlüssel |
RYVNIFSIEDRLSJ-ASZAYNGHSA-N |
Isomerische SMILES |
[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O |
Kanonische SMILES |
C1=NC(=O)NC(=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
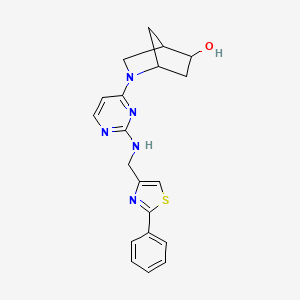
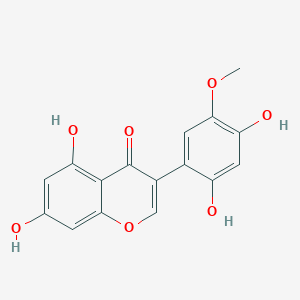


![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
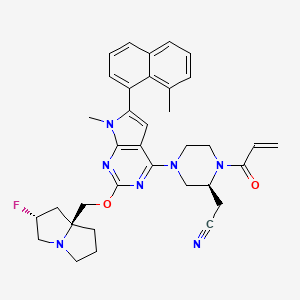
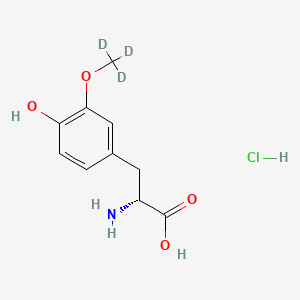
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
